3-methylpyrazine-2-sulfonyl fluoride
Description
3-Methylpyrazine-2-sulfonyl fluoride is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group at position 3 and a sulfonyl fluoride moiety at position 2. The sulfonyl fluoride group (-SO₂F) is a highly reactive electrophile, making this compound valuable in medicinal chemistry and agrochemical applications, particularly in covalent inhibitor design and click chemistry .
Properties
CAS No. |
2090965-63-0 |
|---|---|
Molecular Formula |
C5H5FN2O2S |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism and Precursors
The synthesis of 3-methylpyrazine-2-sulfonyl fluoride primarily involves fluorosulfonylation, where a sulfur-containing precursor reacts with a fluorinating agent to introduce the sulfonyl fluoride (-SO₂F) group. Common precursors include 3-methylpyrazine-2-thiol or its disulfide analogs, which undergo oxidative fluorination. The reaction typically proceeds via intermediates such as sulfonyl chlorides, which are subsequently fluorinated.
Optimization of Reaction Conditions
Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl fluoride group. Studies indicate that reactions conducted in dichloromethane (DCM) or acetonitrile at temperatures between 0–25°C yield optimal results. For example, using sulfuryl chloride (SO₂Cl₂) as an oxidizing agent followed by potassium fluoride (KF) in acetonitrile at 0°C achieves conversions >70%. Prolonged reaction times (>12 hours) or elevated temperatures (>40°C) lead to side products such as sulfonic acids.
Table 1: Key Parameters for Fluorosulfonylation
| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Methylpyrazine-2-thiol | KF | Acetonitrile | 0 | 72 |
| 3-Methylpyrazine-2-disulfide | SO₂Cl₂/KF | DCM | 25 | 68 |
Electrochemical Fluorination
Methodology and Advantages
Recent advances in electrochemical synthesis enable the direct fluorination of sulfinic acid derivatives. In a representative procedure, N-acyl sulfinamides are oxidized in the presence of Et₃N·3HF as both electrolyte and fluorinating agent. A carbon felt anode and platinum cathode facilitate the reaction at 18 mA for 2 hours, yielding this compound with 80% efficiency. This method avoids stoichiometric oxidants, reducing waste and improving scalability.
Solvent and Substrate Effects
Dichloroethane (DCE) outperforms other solvents like tetrahydrofuran (THF) due to its stability under electrolysis conditions. Substrates with electron-withdrawing groups (e.g., nitro or cyano) on the pyrazine ring exhibit enhanced reactivity, whereas bulky substituents hinder fluorination.
Table 2: Electrochemical Fluorination Optimization
| Substrate Modification | Solvent | Current (mA) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | DCE | 18 | 2 | 80 |
| 5-Nitro | DCE | 18 | 1.5 | 85 |
| 6-Cyano | DCE | 18 | 2 | 78 |
Electrophilic Fluorination Using Selectfluor®
Reaction Protocol
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as an electrophilic fluorinating agent for pyrazine sulfinates. In acetonitrile at 0°C under argon, 3-methylpyrazine-2-sulfinate reacts with Selectfluor® to form the sulfonyl fluoride in 65–75% yield. The reaction is sensitive to moisture, requiring strict anhydrous protocols to prevent decomposition.
Comparative Analysis with Other Agents
Selectfluor® offers milder conditions compared to traditional agents like SF₄ or DAST (diethylaminosulfur trifluoride). However, its higher cost and lower atom economy limit industrial applicability.
Table 3: Fluorinating Agent Performance
| Agent | Temperature (°C) | Solvent | Yield (%) | Cost (Relative) |
|---|---|---|---|---|
| Selectfluor® | 0 | Acetonitrile | 70 | High |
| DAST | -20 | THF | 60 | Moderate |
| KF | 25 | DCM | 68 | Low |
Chemical Reactions Analysis
3-methylpyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The pyrazine ring can undergo addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include bases, acids, and other nucleophilic or electrophilic agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Organic Synthesis
3-Methylpyrazine-2-sulfonyl fluoride serves as a valuable building block in organic synthesis, particularly for the formation of sulfonyl-containing compounds. Its unique structure allows for the introduction of the sulfonyl fluoride handle into various organic molecules, facilitating further functionalization.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of diverse sulfonyl derivatives. |
| Functionalization | Enables the modification of existing compounds through SuFEx reactions. |
Chemical Biology
In chemical biology, this compound is utilized to develop probes and inhibitors targeting specific enzymes and proteins. The reactivity of the sulfonyl fluoride group allows it to covalently modify nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine. This property is leveraged in drug discovery and development.
Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research has demonstrated that sulfonyl fluorides like this compound can act as potent inhibitors of FAAH, an enzyme involved in endocannabinoid metabolism. These inhibitors exhibit selective binding to FAAH over other serine hydrolases, showcasing their potential in therapeutic applications.
Industrial Applications
The compound is also employed in the production of specialty chemicals and materials, including surfactants and polymers. Its versatility makes it an essential component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methylpyrazine-2-sulfonyl fluoride involves its reactivity with various biological targets. The sulfonyl fluoride group is known to react with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity allows the compound to function as a covalent inhibitor, modifying the active sites of enzymes and affecting their activity. The molecular targets and pathways involved depend on the specific biological context and the proteins being targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 3-methylpyrazine-2-sulfonyl fluoride with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.
Table 1: Comparative Analysis of Key Compounds
Key Insights
Structural and Functional Differences :
- Sulfonyl Fluoride vs. Sulfonamide/Sulfonate : Unlike sulfalene (a sulfonamide) or metsulfuron methyl (a sulfonylurea), this compound’s -SO₂F group enhances electrophilicity, enabling irreversible binding to biological targets (e.g., enzymes) .
- Substituent Effects : The methyl group at position 3 on the pyrazine ring may sterically hinder interactions compared to smaller substituents (e.g., -Cl in 2-chloro-3-phenylsulfanylpyrazine), influencing solubility and reactivity .
Synthesis Routes: Sulfalene’s synthesis () involves reacting 4-acetylaminobenzenesulfonyl chloride with 3-amino-2-methoxypyrazine. A similar approach could apply to this compound, replacing methoxy with methyl and sulfonamide with sulfonyl fluoride. Sulfonyl fluorides are typically synthesized via halogen exchange (e.g., replacing -Cl in sulfonyl chlorides with -F using KF or other fluorinating agents) .
Biological and Industrial Relevance :
- Antibiotics : Sulfalene’s sulfonamide group targets bacterial folate synthesis, while the sulfonyl fluoride in this compound may act as a protease inhibitor .
- Herbicides : Metsulfuron methyl’s sulfonylurea moiety inhibits acetolactate synthase (ALS), a mechanism distinct from sulfonyl fluorides but sharing sulfonyl-based reactivity .
Physical Properties :
- The methyl group in this compound likely increases hydrophobicity compared to polar derivatives like 2-acetyl-3-methylpyrazine phenylsulfonylhydrazone (logP = 3.28 for 2-chloro-3-phenylsulfanylpyrazine vs. estimated ~2.5 for the target compound) .
Q & A
Q. Safety and Compliance :
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. Avoid aqueous environments unless hydrolysis is intentional .
- Disposal : Neutralize with aqueous sodium bicarbonate before disposal to deactivate -SO₂F .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
